molecular formula C14H10LiNO2S B14675412 Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- CAS No. 40900-03-6

Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-

Cat. No.: B14675412
CAS No.: 40900-03-6
M. Wt: 263.3 g/mol
InChI Key: BPLLVZVVGFCZKQ-UHFFFAOYSA-N
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Description

Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- is a compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The indole ring system, which is a part of this compound, is prevalent in many biochemical systems and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- typically involves the lithiation of indole derivatives. One common method is the halogen-metal exchange reaction, where a halogenated indole is treated with an organolithium reagent. For example, 3-iodo-1-phenylsulfonyl-indole can be reacted with lithium trimethylzincate to form the corresponding lithium indolyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are commonly used.

    Electrophilic Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition to benzaldehyde can yield the corresponding alcohols .

Scientific Research Applications

Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The indole ring system can participate in π-excessive reactions, making it highly reactive towards electrophiles . The lithium ion can also facilitate the formation of carbon-carbon bonds by stabilizing carbanions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]- is unique due to the presence of the lithium ion, which enhances its reactivity and makes it a valuable reagent in organic synthesis. The combination of the indole ring and the lithium ion allows for a wide range of chemical transformations that are not possible with similar compounds.

Properties

CAS No.

40900-03-6

Molecular Formula

C14H10LiNO2S

Molecular Weight

263.3 g/mol

IUPAC Name

lithium;1-(benzenesulfonyl)-2H-indol-2-ide

InChI

InChI=1S/C14H10NO2S.Li/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15;/h1-10H;/q-1;+1

InChI Key

BPLLVZVVGFCZKQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)S(=O)(=O)N2[C-]=CC3=CC=CC=C32

Origin of Product

United States

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